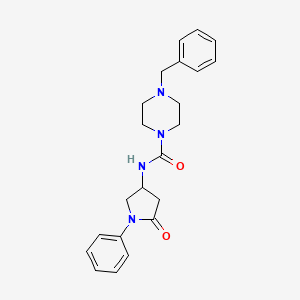
1-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of related compounds involves multistep processes, including the formation of pyran and pyrazine derivatives. For instance, the synthesis of 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline showcases a related synthetic pathway involving crystallization and formation of a pyran ring adopting half-chair conformation (Wang et al., 2004). Another example includes the facile synthesis of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines through a one-pot method, highlighting a strategy that could be adapted for synthesizing the target compound (Golla et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated through crystallographic studies. For example, the crystal structure analysis of related compounds reveals details about pyran ring conformation and intermolecular hydrogen bonding, providing insight into the structural aspects that could be relevant to the target compound (Xiang-Shan Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving related pyrazine derivatives often include cyclocondensation, highlighting the reactivity of such compounds and their potential to undergo various chemical transformations. For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives through reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine demonstrates the versatility of pyrazine derivatives in chemical synthesis (Zhang et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the target compound. Crystallographic data provide insights into the molecular arrangement and stability of related compounds, which can be extrapolated to predict the physical properties of the target molecule.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other chemicals, can be inferred from studies on similar compounds. For example, the analysis of 2,5-di(aryleneethynyl)pyrazine derivatives offers information on the electronic structure and reactivity, which could be relevant for understanding the chemical properties of the target compound (Zhao et al., 2004).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of related pyrazine compounds and their structural characterization. For instance, Golla et al. (2020) developed a series of dimethoxyphenyl-pyrazinyl pyridines through a facile one-pot method, highlighting the compounds' photophysical properties, electrochemical characteristics, and crystal structures. These compounds exhibit significant intermolecular interactions leading to supramolecular structures, which are essential for understanding the chemical and physical behavior of similar compounds (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
Antibacterial Activities
The antibacterial potential of compounds containing pyrazine derivatives has been explored. Asiri and Khan (2010) synthesized Schiff bases containing the pyrazolone moiety and evaluated their antibacterial activities, indicating the potential of these compounds in medical applications (Asiri & Khan, 2010). Another study by Okasha et al. (2022) on the synthesis of a pyran derivative showed favorable antimicrobial activities, suggesting the compound's usefulness in developing antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Photophysical and Electrochemical Properties
The study by Golla et al. (2020) also delved into the photophysical and electrochemical properties of synthesized compounds, providing insights into their potential applications in materials science and electronic devices. The observed properties suggest these compounds' applicability in designing novel materials with specific optical and electronic characteristics (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-18-8-5-15(13-19(18)28-2)9-10-23-20-21(26)25(12-11-24-20)14-16-3-6-17(22)7-4-16/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDUDIESQHAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
